molecular formula C20H30N2O5 B4147381 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethylpiperazine;oxalic acid

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4147381
M. Wt: 378.5 g/mol
InChI Key: FNFVBTDIHBWUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an ethyl group and a propyl chain linked to a dihydroindenyl moiety through an ether linkage. The oxalate salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps:

    Formation of the dihydroindenyl ether: The initial step involves the reaction of 2,3-dihydro-1H-indene-5-ol with an appropriate alkylating agent to form the dihydroindenyl ether.

    Attachment of the propyl chain: The dihydroindenyl ether is then reacted with a propyl halide under basic conditions to introduce the propyl chain.

    Formation of the piperazine derivative: The resulting intermediate is reacted with 4-ethylpiperazine to form the final compound.

    Oxalate salt formation: The free base of the compound is converted to its oxalate salt by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethylpiperazine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethylpiperazine;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1H-inden-5-yloxy)-3-(isopropylamino)-2-propanol: Shares the dihydroindenyl ether moiety but differs in the amine substitution.

    3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid: Contains a similar dihydroindenyl ether structure but with different functional groups.

    Ethanone, 1-(2,3-dihydro-1H-inden-5-yl): Another compound with the dihydroindenyl moiety, used in different chemical contexts.

Uniqueness

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethylpiperazine;oxalic acid is unique due to its combination of the dihydroindenyl ether and piperazine structures, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O.C2H2O4/c1-2-19-10-12-20(13-11-19)9-4-14-21-18-8-7-16-5-3-6-17(16)15-18;3-1(4)2(5)6/h7-8,15H,2-6,9-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFVBTDIHBWUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCOC2=CC3=C(CCC3)C=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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